
2-Chloro-3-(dimethylamino)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- is an organic compound with a complex structure that includes a phenyl group, a dimethylamino group, and a chlorine atom
Preparation Methods
The synthesis of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- typically involves the reaction of 2-chloro-1-phenyl-1-propanone with dimethylamine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- can be compared with similar compounds such as:
3-Chloro-2-methyl-1-propene: This compound has a similar chlorine substitution but lacks the phenyl and dimethylamino groups.
1-Propanol, 3-chloro-: This compound has a similar backbone but differs in the functional groups attached.
The uniqueness of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
67835-25-0 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-3-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)8-10(12)11(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
FTFBMWOFULYALF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


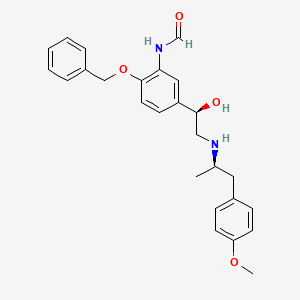
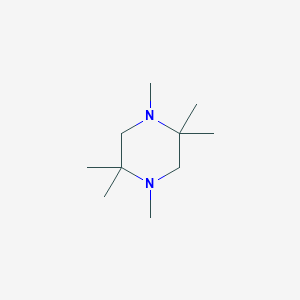
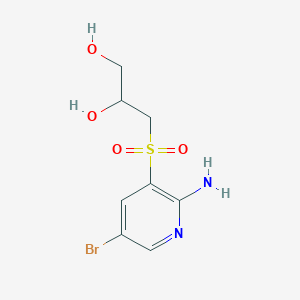
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
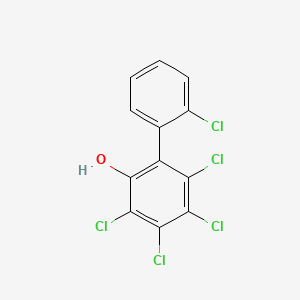
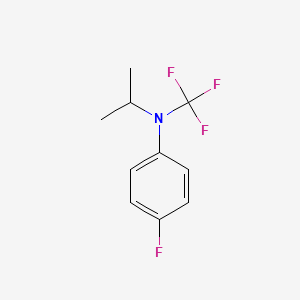
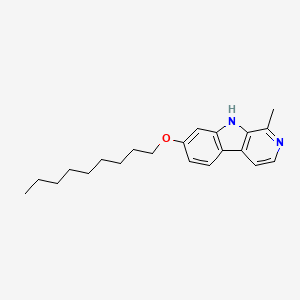
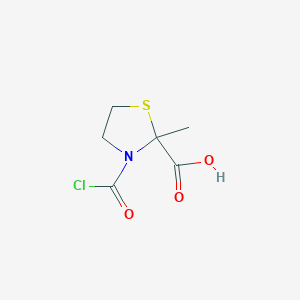
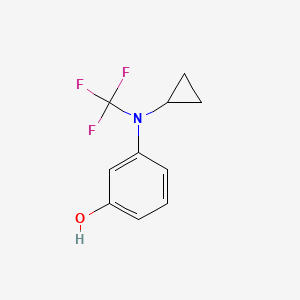
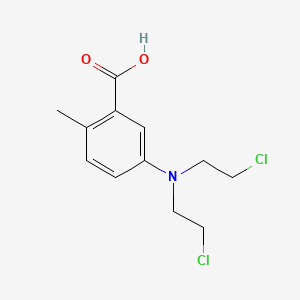
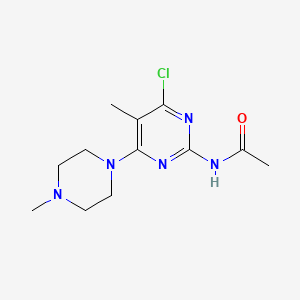
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)
